Lofepramine-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

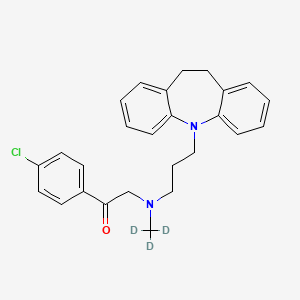

属性

分子式 |

C26H27ClN2O |

|---|---|

分子量 |

422.0 g/mol |

IUPAC 名称 |

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-(trideuteriomethyl)amino]ethanone |

InChI |

InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3/i1D3 |

InChI 键 |

SAPNXPWPAUFAJU-FIBGUPNXSA-N |

手性 SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |

规范 SMILES |

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |

产品来源 |

United States |

Foundational & Exploratory

Synthesis and Characterization of Lofepramine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lofepramine-d3, a deuterium-labeled isotopologue of the tricyclic antidepressant Lofepramine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug metabolism studies, pharmacokinetic analysis, and clinical trial sample analysis. This compound is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods, ensuring accurate quantification of the parent drug in complex biological matrices.[1]

Introduction to Lofepramine and the Role of Deuterium Labeling

Lofepramine is a tricyclic antidepressant (TCA) that functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the synaptic cleft.[1][2][3] This modulation of neurotransmitter levels is believed to be the primary mechanism behind its antidepressant effects.[1][2][3] Unlike some other TCAs, Lofepramine is known for its relatively lower toxicity and reduced anticholinergic side effects.[2] It is extensively metabolized in the body, with its major metabolite being desipramine, another active TCA.[2]

Deuterium labeling involves the substitution of one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium. This substitution results in a molecule with a higher molecular weight but nearly identical chemical properties to the unlabeled parent compound. The key advantage of using deuterated compounds like this compound lies in their application as internal standards for quantitative analysis by mass spectrometry (MS).[1] The mass difference allows the analyte (Lofepramine) and the internal standard (this compound) to be distinguished by the mass spectrometer, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization, thus correcting for any variations in the analytical process.

Synthesis of this compound

While specific, proprietary synthesis routes for commercially available this compound are not always publicly disclosed, a plausible and common approach involves the introduction of the deuterium label at a late stage of the synthesis of the parent Lofepramine molecule. General methods for deuterium labeling include direct hydrogen-deuterium (H/D) exchange, reductive deuteration, or the use of deuterated building blocks in the synthetic pathway.[4][5]

A logical synthetic strategy would involve the use of a deuterated methylating agent to introduce the three deuterium atoms onto the methylamino group of a suitable precursor.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and subsequent purification of this compound.

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: N-Alkylation with a Deuterated Reagent (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on standard organic chemistry principles for N-alkylation.

-

Precursor Preparation: Start with a suitable precursor, such as N-desmethyl-lofepramine.

-

Reaction Setup: Dissolve the N-desmethyl-lofepramine precursor in an appropriate aprotic solvent (e.g., acetonitrile or DMF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to the reaction mixture to deprotonate the secondary amine.

-

Addition of Deuterated Reagent: Introduce a deuterated methylating agent, such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4), to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at a suitable temperature (e.g., room temperature to 60 °C) and monitor the progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water.

-

Extraction: Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the crude product from the aqueous phase.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.

-

Final Characterization: Confirm the identity, purity, and isotopic enrichment of the final product using the characterization techniques described in the following section.

Characterization of this compound

The characterization of this compound is crucial to confirm its chemical identity, purity (both chemical and isotopic), and suitability for its intended use as an internal standard. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).

Characterization Workflow

The following diagram outlines the typical workflow for the characterization and quality control of synthesized this compound.

Caption: A typical workflow for the characterization of this compound.

Data Presentation: Physicochemical and Spectroscopic Properties

| Property | Value | Reference/Method |

| Chemical Formula | C₂₆H₂₄D₃ClN₂O | Calculated |

| Molecular Weight | 421.98 g/mol | Calculated |

| CAS Number | 1185083-78-6 | MedchemExpress |

| Appearance | White to off-white solid | Expected |

| Purity (HPLC) | ≥98% | HPLC-UV |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry |

| Storage Conditions | -20°C, protected from light and moisture | General recommendation for labeled compounds |

Experimental Protocols: Characterization Methods

A stability-indicating RP-HPLC method can be adapted for the purity assessment of this compound.[6]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Symmetry ODS (C18) RP Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: An isocratic mixture of a buffered aqueous phase and an organic solvent. For example, a mixture of 0.02 M Phosphate Buffer (pH adjusted to 2.80) and Acetonitrile (48:52 v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 248 nm.[6]

-

Injection Volume: 10-20 µL.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol and then diluted to an appropriate concentration for injection.[6]

Data Analysis: The chemical purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.

LC-MS/MS is the definitive technique for confirming the identity and isotopic purity of this compound.

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap).[7][8]

-

Chromatographic Conditions: Similar to the HPLC method described above, but often with a gradient elution to ensure good peak shape and separation from any potential impurities. A common mobile phase would consist of water with 0.1% formic acid and methanol with 0.1% formic acid.[7][9]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for tricyclic antidepressants.[7][10]

-

Mass Spectrometry Parameters:

-

Scan Mode: Full scan mode to determine the molecular ion peak and multiple reaction monitoring (MRM) for confirmation of fragmentation patterns.

-

Expected Molecular Ion: [M+H]⁺ at m/z ≈ 423.0.

-

MRM Transitions: Specific precursor-to-product ion transitions would be monitored to confirm the structure. These would be slightly different from those of unlabeled Lofepramine due to the presence of the deuterium atoms.

-

Data Analysis:

-

Identity Confirmation: The presence of the correct molecular ion and characteristic fragment ions confirms the identity of this compound.

-

Isotopic Purity: By analyzing the mass spectrum around the molecular ion peak, the relative abundance of the d3-labeled species compared to d0, d1, and d2 species can be determined, allowing for the calculation of the isotopic purity.

NMR spectroscopy provides detailed information about the molecular structure and the position of the deuterium label.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will be very similar to that of unlabeled Lofepramine, with the key difference being the absence or significant reduction in the signal corresponding to the N-methyl group. The integration of the remaining proton signals should be consistent with the structure.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a signal for the deuterated methyl carbon (CD3) that is typically a multiplet due to coupling with deuterium, and it will be shifted slightly upfield compared to the corresponding CH3 signal in unlabeled Lofepramine.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the N-methyl group, confirming the location of the deuterium label.

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.

Conclusion

The synthesis and rigorous characterization of this compound are essential for its reliable use as an internal standard in bioanalytical methods. The synthetic approach generally involves the incorporation of deuterium at a late stage, followed by comprehensive characterization using a combination of chromatographic and spectroscopic techniques. This guide provides a foundational understanding of the processes involved, offering valuable insights for researchers and professionals in the field of drug development and analysis. The detailed protocols and workflows serve as a practical reference for the preparation and quality control of this important analytical tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lofepramine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. hwb.gov.in [hwb.gov.in]

- 5. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Lofepramine and its Deuterated Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the tricyclic antidepressant lofepramine and explores the theoretical basis for the pharmacological effects of its deuterated form. Lofepramine primarily functions as a norepinephrine reuptake inhibitor, with a secondary, less potent effect on serotonin reuptake. It is extensively metabolized to the active metabolite, desipramine, a potent and selective norepinephrine reuptake inhibitor that significantly contributes to the overall therapeutic effect. This guide summarizes the available quantitative data on receptor binding affinities and neurotransmitter reuptake inhibition for both lofepramine and desipramine. Detailed methodologies for key experimental protocols are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways, experimental workflows, and metabolic processes are visualized through detailed diagrams. While specific experimental data for a deuterated form of lofepramine is not publicly available, this guide discusses the potential impact of deuteration on its pharmacokinetic profile based on the principles of the kinetic isotope effect.

Introduction

Lofepramine is a third-generation tricyclic antidepressant (TCA) used in the treatment of major depressive disorder.[1][2] Structurally similar to imipramine, lofepramine is distinguished by a bulky p-chlorophenacyl group attached to the nitrogen atom of the propylamine side chain. This structural modification is believed to contribute to its lower toxicity and reduced anticholinergic side effects compared to earlier TCAs.[1] Lofepramine acts as a prodrug, with its primary active metabolite, desipramine, playing a crucial role in its mechanism of action.[3][4]

The exploration of deuterated forms of existing drugs has emerged as a strategy to improve their pharmacokinetic and metabolic profiles.[5][6] By replacing one or more hydrogen atoms with its stable isotope, deuterium, the carbon-deuterium bond's greater stability can slow down metabolic processes, potentially leading to a longer half-life, reduced formation of toxic metabolites, and an improved side-effect profile.[7] This guide will delve into the established mechanism of lofepramine and provide a theoretical framework for understanding the potential alterations in the mechanism of action of its deuterated counterpart.

Mechanism of Action of Lofepramine

The primary mechanism of action of lofepramine involves the inhibition of the reuptake of the monoamine neurotransmitter norepinephrine from the synaptic cleft.[1][8] To a lesser extent, it also inhibits the reuptake of serotonin.[1] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), lofepramine increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[9]

Lofepramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, desipramine.[10] Desipramine is a potent and selective norepinephrine reuptake inhibitor and is considered to be a major contributor to the antidepressant effects of lofepramine.[1][10][11]

Quantitative Data: Receptor Binding Affinities and Transporter Inhibition

The following tables summarize the available quantitative data for lofepramine and its active metabolite, desipramine.

Table 1: Neurotransmitter Transporter Inhibition

| Compound | Transporter | IC50 (nM) | Ki (nM) |

| Lofepramine | Norepinephrine (NET) | - | Potent inhibitor[1][3] |

| Serotonin (SERT) | - | Moderate inhibitor[1] | |

| Desipramine | Norepinephrine (NET) | - | 0.8 - 4.4[10] |

| Serotonin (SERT) | - | 23 - 140[10] | |

| Dopamine (DAT) | - | >10,000[10] |

Table 2: Receptor Binding Affinities (Ki in nM)

| Receptor | Desipramine |

| Adrenergic | |

| α1 | 29 - 130 |

| α2 | 780 - 2,200 |

| Histamine | |

| H1 | 11 - 33 |

| Muscarinic | |

| M1-M5 | 83 - 250 |

Mechanism of Action of Deuterated Lofepramine (Theoretical)

Currently, there is a lack of publicly available experimental data specifically comparing the mechanism of action of lofepramine with its deuterated form, "Lofepramine-d3". However, based on the principles of the kinetic isotope effect, we can theorize the potential impact of deuteration.

The primary route of metabolism for lofepramine is N-demethylation and cleavage of the p-chlorophenacyl group, processes often mediated by cytochrome P450 enzymes like CYP2D6.[12] The carbon-hydrogen bonds at the sites of metabolic attack are key to these transformations. Replacing hydrogen with deuterium at these positions would create stronger carbon-deuterium bonds.

This increased bond strength can lead to a slower rate of metabolism.[7] Consequently, a deuterated form of lofepramine might exhibit:

-

A longer plasma half-life: Slower metabolism would lead to the parent drug remaining in the system for a longer duration.

-

Increased exposure to the parent drug (Lofepramine): A higher area under the curve (AUC) for lofepramine could be observed.

-

Altered metabolite profile: The rate of formation of desipramine and other metabolites could be reduced. This might lead to a different ratio of parent drug to active metabolite, potentially altering the overall pharmacological effect and side-effect profile.

It is important to emphasize that these are theoretical predictions. The actual effects of deuteration would depend on the specific position of the deuterium atoms and would need to be confirmed through rigorous experimental studies.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of lofepramine and its analogues to various receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).

-

Radioligand specific for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors).

-

Test compounds (lofepramine, deuterated lofepramine, desipramine).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assay

This protocol describes a general method for measuring the inhibition of norepinephrine and serotonin reuptake.

Objective: To determine the IC50 value of a test compound for the inhibition of neurotransmitter reuptake.

Materials:

-

Synaptosomes prepared from specific brain regions (e.g., rat cortex or hippocampus) or cells expressing the respective transporters (NET or SERT).[13][14]

-

Radiolabeled neurotransmitter ([3H]-norepinephrine or [3H]-serotonin).

-

Test compounds (lofepramine, deuterated lofepramine, desipramine).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound in the assay buffer.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

-

Incubation: Incubate for a short period at 37°C to allow for transporter-mediated uptake.

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold wash buffer.

-

Counting: Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes or cells.

-

Data Analysis: Plot the percentage of inhibition of uptake against the concentration of the test compound to determine the IC50 value.

In Vitro Metabolism Assay

This protocol outlines a general procedure for studying the metabolism of lofepramine and its deuterated form.

Objective: To identify metabolites and determine the rate of metabolism of a test compound.

Materials:

-

Human liver microsomes or recombinant CYP enzymes (e.g., CYP2D6).

-

NADPH regenerating system (to provide cofactors for CYP enzymes).

-

Test compounds (lofepramine, deuterated lofepramine).

-

Incubation buffer (e.g., phosphate buffer, pH 7.4).

-

Quenching solution (e.g., acetonitrile).

-

LC-MS/MS system for analysis.

Procedure:

-

Incubation: Incubate the test compound with liver microsomes or recombinant enzymes in the presence of the NADPH regenerating system at 37°C.

-

Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction in each aliquot by adding a quenching solution.

-

Analysis: Analyze the samples using LC-MS/MS to quantify the disappearance of the parent compound and the formation of metabolites over time.

-

Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the parent compound. Identify the chemical structures of the metabolites based on their mass-to-charge ratios and fragmentation patterns.

Visualizations

Signaling Pathway of Lofepramine

Caption: Signaling pathway of lofepramine in the synapse.

Experimental Workflow for Neurotransmitter Reuptake Inhibition Assay

Caption: Workflow for neurotransmitter reuptake inhibition assay.

Metabolic Pathway of Lofepramine

References

- 1. A comparison of the pharmacological properties of the novel tricyclic antidepressant lofepramine with its major metabolite, desipramine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lofepramine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Deuterated Paroxetine used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. bioscientia.de [bioscientia.de]

- 8. Pharmacokinetics of lofepramine in man: relationship to inhibition of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. Desipramine - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Metabolism of lofepramine and imipramine in liver microsomes from rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

Pharmacological Profile of Lofepramine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the pharmacological profile of Lofepramine. Specific quantitative data and experimental details for its deuterated analog, Lofepramine-d3, are not extensively available in public literature. The information presented herein is based on the well-characterized properties of Lofepramine, with the understanding that deuterium substitution is primarily intended to alter the pharmacokinetic profile, potentially affecting metabolism and exposure, without significantly changing the core pharmacodynamic mechanisms.

Introduction

Lofepramine is a third-generation tricyclic antidepressant (TCA) utilized in the treatment of major depressive disorder. It is structurally related to imipramine and is distinguished by a lower incidence of adverse effects, such as cardiotoxicity and anticholinergic side effects, compared to earlier TCAs. This compound is a deuterated isotopologue of Lofepramine, where three hydrogen atoms have been replaced by deuterium. This substitution is a strategy employed in drug development to potentially improve the pharmacokinetic properties of the parent molecule, primarily by slowing down metabolic processes and thereby increasing its half-life and exposure.

This guide provides a detailed examination of the pharmacological properties of Lofepramine as a surrogate for this compound, covering its mechanism of action, pharmacodynamics, and pharmacokinetics, supplemented with detailed experimental protocols and visual representations of key biological pathways.

Mechanism of Action

Lofepramine's primary mechanism of action involves the inhibition of the reuptake of norepinephrine (noradrenaline) and, to a lesser extent, serotonin from the synaptic cleft.[1][2] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), Lofepramine increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[1][2]

Lofepramine is extensively metabolized to an active metabolite, desipramine.[1][3] Desipramine is also a potent and relatively selective norepinephrine reuptake inhibitor, contributing significantly to the overall therapeutic effect of Lofepramine.[3]

Furthermore, chronic administration of antidepressants, including TCAs, has been shown to induce neuroadaptive changes in the brain. One notable effect is the upregulation of dopamine D3 receptor expression and function, which may contribute to the therapeutic response.[4][5][6][7]

Pharmacodynamics

The pharmacodynamic profile of Lofepramine is characterized by its interaction with various neurotransmitter transporters and receptors. The binding affinities (Ki) of Lofepramine for these targets are summarized in the table below. Lower Ki values indicate higher binding affinity.

Table 1: Receptor and Transporter Binding Profile of Lofepramine [1]

| Target | K_i_ (nM) |

| Norepinephrine Transporter (NET) | 16 |

| Serotonin Transporter (SERT) | 120 |

| Histamine H1 Receptor | 60 |

| Alpha-1 Adrenergic Receptor | 68 |

| Muscarinic Acetylcholine Receptor | 198 |

The inhibitory concentrations (IC50) provide a measure of the functional potency of a compound in inhibiting a specific biological process. The IC50 values for Lofepramine and its active metabolite, desipramine, are presented in the following table.

Table 2: Inhibitory Concentrations (IC50) of Lofepramine and Desipramine [8]

| Compound | Biological Target/Process | IC50 (mM) |

| Lofepramine | Membrane Stabilizing Effect | 357.40 +/- 25.00 |

| Desipramine | Membrane Stabilizing Effect | 75.99 +/- 14.40 |

Pharmacokinetics

Lofepramine is readily absorbed after oral administration and undergoes extensive first-pass metabolism in the liver.[9] The primary metabolic pathway is N-dealkylation to form desipramine.[1][3] The pharmacokinetic parameters of Lofepramine and its major active metabolite are crucial for understanding its clinical profile.

Table 3: Pharmacokinetic Parameters of Lofepramine and Desipramine [1][10]

| Parameter | Lofepramine | Desipramine |

| Bioavailability | 7% | Not applicable (metabolite) |

| Protein Binding | 99% | High |

| Elimination Half-life | Up to 5 hours | 12-24 hours |

| Metabolism | Hepatic (via Cytochrome P450, including CYP2D6) | Hepatic (CYP2D6) |

| Excretion | Urine and feces (mostly as metabolites) | Urine and feces |

The deuterium substitution in this compound is anticipated to alter these pharmacokinetic parameters, primarily by reducing the rate of metabolism. This "kinetic isotope effect" can lead to a longer half-life, increased plasma concentrations (AUC), and potentially a more favorable dosing regimen. However, specific pharmacokinetic data for this compound is not currently available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to characterizing the pharmacological profile of compounds like this compound.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol is adapted from established methods for determining the binding affinity of a test compound to the norepinephrine transporter.[11][12][13]

Objective: To determine the inhibitory constant (Ki) of a test compound for the human norepinephrine transporter (hNET).

Materials:

-

HEK-293 cells stably expressing hNET

-

[³H]Nisoxetine (radioligand)

-

Desipramine (non-specific binding control)

-

Test compound (e.g., this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Polyethylenimine (PEI) coated filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK-293-hNET cells to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL in binding buffer.

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, the test compound at various concentrations, and the cell membrane preparation.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of desipramine (e.g., 1 µM).

-

Initiate the binding reaction by adding [³H]Nisoxetine at a concentration near its Kd (e.g., 1 nM).

-

Incubate the plate at 4°C for 120 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the PEI-coated filter plate using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell-Based Norepinephrine Uptake Assay

This protocol describes a method to measure the functional inhibition of norepinephrine uptake into cells expressing the norepinephrine transporter.[14][15][16][17][18]

Objective: To determine the IC50 of a test compound for the inhibition of norepinephrine uptake.

Materials:

-

SK-N-BE(2)C cells (human neuroblastoma cell line endogenously expressing NET) or other suitable cell line

-

[³H]Norepinephrine (radiolabeled substrate)

-

Test compound (e.g., this compound)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Cell culture plates

-

Scintillation fluid and counter

Procedure:

-

Cell Culture:

-

Plate SK-N-BE(2)C cells in 24- or 96-well plates and grow to a confluent monolayer.

-

-

Uptake Inhibition Assay:

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

-

Initiate the uptake by adding [³H]Norepinephrine to each well.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

-

Quantification:

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [³H]Norepinephrine taken up by the cells at each concentration of the test compound.

-

Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a test compound using human liver microsomes.[19][20][21][22][23]

Objective: To determine the in vitro metabolic stability of a test compound.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compound (e.g., this compound)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other organic solvent to stop the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein) and the test compound in phosphate buffer.

-

Pre-warm the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

-

-

Sample Processing:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow relevant to the pharmacology of Lofepramine.

Caption: Norepinephrine Reuptake Inhibition by this compound.

Caption: Dopamine D3 Receptor Upregulation by Chronic Antidepressant Treatment.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

This compound, as a deuterated analog of Lofepramine, is expected to share the same fundamental pharmacological mechanisms, primarily acting as a norepinephrine and serotonin reuptake inhibitor. Its active metabolite, desipramine, significantly contributes to its potent noradrenergic activity. The key difference anticipated with this compound lies in its pharmacokinetic profile, where deuterium substitution is likely to reduce metabolic clearance, potentially leading to an improved therapeutic window and patient compliance. While specific data for this compound is limited, the extensive knowledge of Lofepramine's pharmacology provides a robust framework for its continued development and clinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a practical resource for researchers in the field of antidepressant drug discovery and development.

References

- 1. Lofepramine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Lofepramine Hydrochloride? [synapse.patsnap.com]

- 3. Desipramine - Wikipedia [en.wikipedia.org]

- 4. Dopamine D(3) receptor as a new pharmacological target for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of antidepressant drugs administered repeatedly on the dopamine D3 receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of dopamine in the mechanism of action of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine Receptors: Is It Possible to Become a Therapeutic Target for Depression? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of lofepramine and other related agents on the motility of Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of lofepramine in man: relationship to inhibition of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medicinesinformation.co.nz [medicinesinformation.co.nz]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. moleculardevices.com [moleculardevices.com]

- 15. biocompare.com [biocompare.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. moleculardevices.com [moleculardevices.com]

- 19. Metabolism and bioactivation of the tricyclic antidepressant amitriptyline in human liver microsomes and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Induction of drug-metabolizing enzymes by tricyclic antidepressants in human liver: characterization and partial resolution of cytochromes P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Isotopic Labeling of Lofepramine: A Technical Guide for Research Professionals

An In-depth Guide to the Synthesis, Application, and Analysis of Isotopically Labeled Lofepramine for Advanced Research

This technical guide provides a comprehensive overview of the isotopic labeling of lofepramine, a tricyclic antidepressant, for its application in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed insights into synthetic strategies, experimental protocols, and data analysis. While specific experimental data for the isotopic labeling of lofepramine is limited in publicly available literature, this guide combines established isotopic labeling principles with data from structurally related compounds to provide a robust framework for researchers.

Introduction to Isotopic Labeling in Drug Development

Isotopic labeling is a critical technique in modern drug discovery and development. By replacing one or more atoms of a drug molecule with their corresponding isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹⁴C), researchers can trace the drug's fate within a biological system without altering its fundamental chemical and pharmacological properties. This technique is invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, pharmacokinetic (PK) and pharmacodynamic (PD) modeling, and as internal standards for quantitative bioanalysis.

Lofepramine, a tricyclic antidepressant, is extensively metabolized in the body, primarily to desipramine.[1][2][3][4][5] The use of isotopically labeled lofepramine is essential for accurately elucidating its metabolic pathways and understanding the contribution of its metabolites to the overall therapeutic effect and side-effect profile.

Isotopic Labeling Strategies for Lofepramine

The choice of isotope and labeling position is crucial and depends on the intended application. Common isotopes used in drug metabolism studies include deuterium (²H or D), tritium (³H or T), and carbon-14 (¹⁴C).

-

Deuterium (²H) Labeling: Stable isotopes like deuterium are non-radioactive and can be detected by mass spectrometry. Lofepramine-d3 is a commercially available deuterated form of lofepramine.[6] Deuteration at metabolically stable positions can also be used to intentionally alter the metabolic profile of a drug, a strategy known as the "deuterium effect."

-

Tritium (³H) Labeling: Tritium is a radioactive isotope of hydrogen that emits low-energy beta particles, making it suitable for quantitative whole-body autoradiography and in vitro receptor binding assays.

-

Carbon-14 (¹⁴C) Labeling: Carbon-14 is a long-lived beta-emitting radioisotope. Incorporating ¹⁴C into the core structure of lofepramine allows for accurate mass balance studies, ensuring that all drug-related material is accounted for.

The position of the isotopic label should be chosen carefully to be metabolically stable for most applications, preventing premature loss of the label and ensuring that the tracer accurately reflects the fate of the parent molecule.

Proposed Synthetic Protocols for Isotopically Labeled Lofepramine

While specific literature detailing the synthesis of isotopically labeled lofepramine is scarce, plausible synthetic routes can be proposed based on the known synthesis of lofepramine and general isotopic labeling techniques.

Proposed Synthesis of Deuterated Lofepramine (Lofepramine-d₃)

A potential route for the synthesis of Lofepramine-d₃ could involve the use of a deuterated methylating agent to introduce the trideuteromethyl group in the final step of the synthesis of the side chain, prior to its attachment to the dibenzazepine core.

Hypothetical Experimental Protocol:

-

Preparation of the N-desmethyl precursor: The synthesis would start from the N-desmethyl-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)amine.

-

Reductive Amination with Deuterated Formaldehyde: The precursor would be subjected to reductive amination using deuterated formaldehyde (CD₂O) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The use of CD₂O would introduce two deuterium atoms. A subsequent reduction step using a deuterium source would introduce the third deuterium atom.

-

Purification: The final product, Lofepramine-d₃, would be purified by column chromatography or preparative HPLC.

Proposed Synthesis of Carbon-14 Labeled Lofepramine ([¹⁴C]Lofepramine)

For mass balance studies, labeling the dibenzazepine core is often preferred. A potential strategy involves introducing ¹⁴C at a stable position within the tricyclic system.

Hypothetical Experimental Protocol:

-

Synthesis of a ¹⁴C-labeled precursor: A key intermediate, such as a ¹⁴C-labeled iminodibenzyl derivative, would need to be synthesized. This could potentially be achieved through a multi-step synthesis starting from a simple ¹⁴C-labeled building block like [¹⁴C]aniline.

-

Attachment of the side chain: The ¹⁴C-labeled dibenzazepine core would then be alkylated with the appropriate aminoalkyl side chain to yield [¹⁴C]Lofepramine.

-

Purification: Radiochemical purity would be established using radio-HPLC, and the specific activity would be determined.

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data for the proposed syntheses of isotopically labeled lofepramine. These values are based on typical yields and purities achieved for similar compounds and should be used as a reference for experimental planning.

Table 1: Proposed Synthesis of Lofepramine-d₃

| Parameter | Value |

| Starting Material | N-desmethyl-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)amine |

| Labeling Reagent | Deuterated Paraformaldehyde (CD₂O)n |

| Reducing Agent | Sodium Triacetoxyborohydride |

| Hypothetical Yield | 75% |

| Isotopic Enrichment | >98% D₃ |

| Chemical Purity (HPLC) | >99% |

Table 2: Proposed Synthesis of [¹⁴C]Lofepramine

| Parameter | Value |

| Starting Material | [¹⁴C]Iminodibenzyl |

| Labeling Position | Dibenzazepine core |

| Hypothetical Radiochemical Yield | 40% |

| Specific Activity | 50-60 mCi/mmol |

| Radiochemical Purity (radio-HPLC) | >98% |

Visualizing Lofepramine's Metabolic Pathway and Experimental Workflows

Understanding the metabolic fate of lofepramine and designing robust experimental workflows are crucial for its development. The following diagrams, generated using the DOT language, visualize these complex processes.

Caption: Metabolic pathway of lofepramine.

Caption: Experimental workflow for a pharmacokinetic study.

Analytical Methodologies

The accurate quantification of isotopically labeled lofepramine and its metabolites is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity.

Key Considerations for Analytical Method Development:

-

Internal Standard: A stable isotope-labeled version of the analyte (e.g., Lofepramine-d₃) is the ideal internal standard as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.

-

Chromatography: Reversed-phase HPLC is typically employed to separate lofepramine from its metabolites and endogenous matrix components.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the necessary selectivity and sensitivity for quantification at low concentrations in biological matrices.

-

Validation: The analytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, and stability.

Conclusion

References

- 1. Lofepramine - Wikipedia [en.wikipedia.org]

- 2. Lofepramine | C26H27ClN2O | CID 3947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of lofepramine and imipramine in liver microsomes from rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Lofepramine Hydrochloride? [synapse.patsnap.com]

- 5. EP1793829A1 - Use of pharmaceutical compositions of lofepramine for the treatment of adhd, cfs, fm and depression - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

Lofepramine-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lofepramine-d3, a deuterated analog of the tricyclic antidepressant Lofepramine. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and a visualization of its mechanism of action.

Core Data Presentation

This compound is the deuterium-labeled version of Lofepramine. The incorporation of deuterium isotopes provides a valuable tool for various research applications, particularly in pharmacokinetic studies and as an internal standard in analytical assays.

| Parameter | Value | Source |

| CAS Number | 1185083-78-6 | [cite: ] |

| Molecular Weight | 421.98 g/mol | [cite: ] |

| Chemical Formula | C₂₆H₂₄D₃ClN₂O | [cite: ] |

Mechanism of Action

Lofepramine primarily functions as a serotonin and norepinephrine reuptake inhibitor (SNRI). By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron, it increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced neurotransmission is believed to be the primary mechanism behind its antidepressant effects. Furthermore, Lofepramine is metabolized in the body to desipramine, another potent norepinephrine reuptake inhibitor, which contributes to its overall therapeutic action.

Signaling Pathway

The following diagram illustrates the mechanism of action of Lofepramine at the synaptic level.

Caption: Mechanism of action of Lofepramine at the neuronal synapse.

Experimental Protocols

This compound is an ideal internal standard for the quantitative analysis of Lofepramine in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). Below is a representative experimental protocol for the extraction and analysis of Lofepramine from a biological sample, utilizing this compound.

Objective: To quantify the concentration of Lofepramine in a plasma sample using a deuterated internal standard.

Materials:

-

Lofepramine analytical standard

-

This compound internal standard

-

HPLC-grade methanol and acetonitrile

-

Formic acid

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges

-

Vortex mixer

-

Centrifuge

-

LC-MS system

Procedure:

-

Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of Lofepramine at a concentration of 1 mg/mL in methanol.

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

From these stock solutions, prepare working solutions at appropriate concentrations for creating a calibration curve and for spiking the internal standard.

-

-

Sample Preparation:

-

To 100 µL of the plasma sample, add 10 µL of the this compound internal standard working solution.

-

Vortex the sample for 30 seconds.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Lofepramine from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both Lofepramine and this compound.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of Lofepramine to this compound against the concentration of the calibration standards.

-

Determine the concentration of Lofepramine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow

The following diagram outlines the general workflow for a typical quantitative analysis using this compound as an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Physical and chemical properties of Lofepramine-d3

An In-depth Technical Guide to the Physical and Chemical Properties of Lofepramine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the tricyclic antidepressant Lofepramine. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Chemical Identity and Physical Properties

This compound is a stable isotope-labeled version of Lofepramine, where three hydrogen atoms on the methyl group have been replaced with deuterium. This labeling is particularly useful in analytical chemistry, especially in mass spectrometry-based assays, where it serves as an internal standard for the accurate quantification of Lofepramine in biological matrices.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-Chlorophenyl)-2-[--INVALID-LINK--amino]ethanone | [2] |

| Synonym(s) | Amplit-d3, Leo 640-d3, Lopramine-d3 | [2] |

| CAS Number | 1185083-78-6 | [1][2] |

| Molecular Formula | C₂₆H₂₄D₃ClN₂O | [2] |

| Molecular Weight | 421.98 g/mol | [1][2] |

| Appearance | Crystalline solid | [3] |

| Storage Temperature | -20°C | [3][4] |

Table 2: Physical Properties of Lofepramine (Non-deuterated form for reference)

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₇ClN₂O | [5][6][7] |

| Molecular Weight | 418.97 g/mol | [5][6][7][8] |

| Melting Point | 104-106 °C | [9] |

| UV/Vis. λmax | 251 nm | [3][10] |

Solubility

The solubility of Lofepramine has been reported in various organic solvents. It is sparingly soluble in aqueous buffers.[3] For maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer.[3]

Table 3: Solubility of Lofepramine

| Solvent | Solubility | Source(s) |

| DMSO | ~3 mg/mL | [3][4][10] |

| Dimethyl formamide (DMF) | ~10 mg/mL | [3][4][10] |

| Ethanol | 10 mM | [8] |

| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [3][4][10] |

| Water | 1.4 x 10⁻² mg/L (estimated) | [11] |

Spectroscopic Data

-

Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak that is 3 mass units higher than that of unlabeled Lofepramine due to the presence of three deuterium atoms. This distinct mass difference allows for its use as an internal standard in quantitative LC-MS/MS assays.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound will lack the signal corresponding to the N-methyl protons. The ¹³C NMR spectrum will show a characteristic triplet for the carbon attached to the deuterium atoms due to C-D coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-D stretching vibrations, which are at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).

Experimental Protocols

Synthesis of Lofepramine

A general manufacturing process for Lofepramine involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with 1-(4-chlorophenyl)-2-[(3-chloropropyl)methylamino]ethanone in the presence of a base like sodium amide in a suitable solvent such as toluene.[11]

Caption: General synthesis workflow for Lofepramine.

Analytical Methodology: LC-MS/MS for Quantification in Plasma

Lofepramine and other tricyclic antidepressants are commonly quantified in biological matrices like plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13] this compound serves as an ideal internal standard for this purpose.

Workflow for LC-MS/MS Analysis:

-

Sample Preparation: Plasma or serum samples are subjected to protein precipitation, often using a solvent like acetonitrile, to remove larger molecules. The deuterated internal standard (this compound) is added at a known concentration at the beginning of this process.

-

Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reverse-phase column (e.g., C18) is typically used to separate the analyte from other components in the matrix.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Lofepramine and this compound are monitored.

-

Quantification: The peak area ratio of the analyte (Lofepramine) to the internal standard (this compound) is used to calculate the concentration of Lofepramine in the original sample by comparing it to a calibration curve.

Caption: Workflow for the quantification of Lofepramine in plasma using LC-MS/MS.

Mechanism of Action

Lofepramine is a tricyclic antidepressant that primarily acts as a serotonin and norepinephrine reuptake inhibitor (SNRI).[14] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, Lofepramine increases the concentration of these neurotransmitters in the synaptic cleft.[15][14] This enhanced neurotransmission is believed to be responsible for its antidepressant effects.[15] Lofepramine is a prodrug that is metabolized in the liver to desipramine, which is also a potent norepinephrine reuptake inhibitor.[5][6][14]

Caption: Mechanism of action of Lofepramine at the synapse.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vivanls.com [vivanls.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. glpbio.com [glpbio.com]

- 5. Lofepramine - Wikipedia [en.wikipedia.org]

- 6. medkoo.com [medkoo.com]

- 7. scbt.com [scbt.com]

- 8. Lofepramine (CAS 23047-25-8): R&D Systems [rndsystems.com]

- 9. Lofepramine | C26H27ClN2O | CID 3947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. egrove.olemiss.edu [egrove.olemiss.edu]

- 14. What is Lofepramine Hydrochloride used for? [synapse.patsnap.com]

- 15. What is the mechanism of Lofepramine Hydrochloride? [synapse.patsnap.com]

The Metabolic Pathway of Lofepramine to Desipramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lofepramine is a tricyclic antidepressant (TCA) utilized in the management of depressive disorders. Structurally related to imipramine, lofepramine is distinguished by its lower toxicity and reduced anticholinergic side effects. A significant aspect of its pharmacology is its extensive first-pass metabolism in the liver to form desipramine, an active metabolite which is also a potent antidepressant.[1][2][3] Understanding the intricacies of this metabolic conversion is crucial for drug development, predicting drug-drug interactions, and optimizing therapeutic outcomes. This guide provides an in-depth technical overview of the metabolic pathway from lofepramine to desipramine, including the enzymes involved, kinetic considerations, and detailed experimental protocols for its investigation.

The Core Metabolic Pathway: N-Dealkylation of Lofepramine

The primary metabolic transformation of lofepramine is its conversion to desipramine. This reaction involves the cleavage of the N-(4-chlorobenzoylmethyl) group from the tertiary amine of lofepramine, resulting in the formation of the secondary amine, desipramine.[4] This process is a classic example of N-dealkylation, a common metabolic route for many xenobiotics.

The metabolic conversion is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[4][5] While multiple CYP isoforms are known to metabolize tricyclic antidepressants, CYP2D6 has been identified as a key enzyme in the metabolism of both lofepramine and the subsequent hydroxylation of its metabolite, desipramine.[2][6][7] Other isoforms, such as CYP2C19 and CYP1A2, are also known to be involved in the N-demethylation of other tricyclic antidepressants and may contribute to the metabolism of lofepramine.[8][9]

The overall metabolic scheme of lofepramine is complex, with parallel pathways leading to various metabolites. In vitro studies using rat and human liver microsomes have shown that in addition to desipramine (DMI), other metabolites such as 2-hydroxydesipramine (2-OH-DMI) and didesmethylimipramine (DDMI) are formed.[4] Interestingly, lofepramine can also be metabolized to unique compounds like 2-hydroxylofepramine and desmethyllofepramine. The formation of DDMI is thought to occur through two parallel pathways: one via the N-demethylation of desipramine, and another via desmethyllofepramine.[4]

Below is a diagram illustrating the primary metabolic pathway of lofepramine to desipramine and its subsequent metabolites.

References

- 1. Pharmacokinetics of lofepramine in man: relationship to inhibition of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A comparison of the pharmacological properties of the novel tricyclic antidepressant lofepramine with its major metabolite, desipramine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of lofepramine and imipramine in liver microsomes from rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of lofepramine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacology of Lofepramine and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of the tricyclic antidepressant lofepramine and its primary active metabolites. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's mechanism of action, metabolic pathways, and receptor interaction profiles.

Introduction

Lofepramine is a third-generation tricyclic antidepressant (TCA) characterized by a more favorable side-effect profile compared to its predecessors.[1] Its therapeutic efficacy is attributed not only to the parent compound but also to its active metabolites, primarily desipramine.[2][3] Understanding the in vitro pharmacology of lofepramine and its metabolic products is crucial for elucidating its complete mechanism of action and for the development of novel therapeutic agents with improved selectivity and safety. This guide summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of metabolic and signaling pathways.

In Vitro Metabolism

In vitro studies using rat and human liver microsomes have elucidated the metabolic fate of lofepramine. The primary metabolic pathways involve hydroxylation and demethylation, catalyzed by a NADPH-generating system.[4][5]

Key Metabolic Reactions:

-

N-demethylation: Lofepramine is metabolized to desipramine (DMI), a potent antidepressant in its own right.[4][5]

-

Hydroxylation: Both lofepramine and desipramine undergo hydroxylation, leading to the formation of metabolites such as 2-hydroxylofepramine and 2-hydroxydesipramine (2-OH-DMI).[4][5]

-

Further Demethylation: Desipramine can be further demethylated to didesmethylimipramine (DDMI).[4][5] Lofepramine can also be metabolized to desmethyllofepramine, which can then be converted to DDMI, indicating parallel metabolic pathways.[4][5]

The metabolic conversion of lofepramine is significant as its major metabolite, desipramine, has a longer plasma half-life (approximately 24 hours) compared to the parent drug (4-6 hours), contributing substantially to the overall therapeutic effect.[2][3]

Experimental Protocol: In Vitro Metabolism in Liver Microsomes

The following protocol is a generalized representation based on methodologies described in the literature for studying in vitro drug metabolism.[4][5]

Objective: To identify and quantify the metabolites of lofepramine produced by liver microsomes.

Materials:

-

Lofepramine hydrochloride

-

Rat or human liver microsomes

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Human serum albumin

-

Authentic reference standards for suspected metabolites (e.g., desipramine, 2-hydroxydesipramine, didesmethylimipramine)

-

Acetonitrile or other suitable organic solvent for extraction

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, the NADPH-generating system, and human serum albumin in a phosphate buffer. Human serum albumin is included to enhance the solubility and stability of the compounds.[4]

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add lofepramine (dissolved in a suitable solvent, e.g., ethanol or DMSO, at a low final concentration to avoid enzyme inhibition) to the incubation mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes). Time-course experiments can be performed by taking aliquots at different time points.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant containing the parent drug and its metabolites. The supernatant may be further concentrated or diluted as needed for analysis.

-

HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., reversed-phase C18) and a mobile phase optimized for the separation of lofepramine and its metabolites.

-

Metabolite Identification and Quantification: Identify the metabolites by comparing their retention times with those of the authentic reference standards. Quantify the metabolites by constructing a standard curve for each reference compound.

Quantitative Data: Transporter Inhibition and Receptor Binding

The primary mechanism of action of lofepramine and its active metabolite desipramine is the inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake by blocking their respective transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][6][7] Their affinity for various neurotransmitter receptors contributes to their overall pharmacological profile and side effects.

Monoamine Transporter Inhibition

The inhibitory potency of lofepramine and desipramine on monoamine transporters is typically quantified by their IC50 values.

| Compound | Transporter | IC50 (nM) | Species/System | Reference |

| Lofepramine | NET | Potent inhibitor | In vitro | [8][9] |

| SERT | Moderate inhibitor | In vitro | [6] | |

| Desipramine | NET | 0.7 - 6.2 | Human/Rat | [10][11] |

| SERT | 158 | Rat | [10] | |

| DAT | ~10,000 | In vitro | [12] |

NET: Norepinephrine Transporter; SERT: Serotonin Transporter; DAT: Dopamine Transporter.

Receptor Binding Affinities

The binding affinities of lofepramine and its metabolites to various neurotransmitter receptors are expressed as Ki values (in nM). A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Species/System | Reference |

| Lofepramine | Muscarinic Acetylcholine | Less potent than desipramine | Human | [8][9] |

| Desipramine | Muscarinic Acetylcholine | Potent antagonist | Human | [8][9] |

| α2A-Adrenergic | 4,620 | HEK 293 cells | [9] | |

| High-affinity [3H]desipramine binding site (likely NET) | 50 - 110 | Human brain tissue | [4] |

Experimental Protocols: In Vitro Assays

Neurotransmitter Reuptake Inhibition Assay

This protocol outlines a general method for determining the IC50 values of compounds for the inhibition of norepinephrine and serotonin reuptake, based on common in vitro techniques.[13][14][15]

Objective: To measure the potency of lofepramine and its metabolites in inhibiting neurotransmitter reuptake in vitro.

Materials:

-

Cell line stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT) (e.g., HEK293 or SK-N-BE(2)C cells).[13]

-

Radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]serotonin).

-

Test compounds (lofepramine, desipramine, etc.) at various concentrations.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation cocktail and a scintillation counter.

-

Alternatively, a fluorescent substrate-based assay kit can be used.[1][3]

Procedure:

-

Cell Culture: Culture the hNET or hSERT expressing cells to confluence in appropriate multi-well plates.

-

Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare the radiolabeled neurotransmitter solution in the assay buffer.

-

Pre-incubation with Inhibitor: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compounds for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.

-

Incubation: Incubate the plates for a short period (e.g., 10-30 minutes) at 37°C to allow for neurotransmitter uptake.

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. This removes the extracellular radiolabeled neurotransmitter.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response curve. Specific uptake is calculated as the difference between total uptake (in the absence of any inhibitor) and non-specific uptake (in the presence of a high concentration of a known potent inhibitor).

Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of compounds to specific receptors using radioligand binding assays.

Objective: To determine the affinity of lofepramine and its metabolites for various neurotransmitter receptors.

Materials:

-

Tissue homogenates or cell membranes expressing the receptor of interest (e.g., human caudate nucleus for muscarinic receptors).[16]

-

Radioligand specific for the receptor (e.g., [3H]quinuclidinyl benzilate for muscarinic receptors).[16]

-

Test compounds (lofepramine, desipramine, etc.) at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In assay tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound in the assay buffer.

-

Equilibrium: Incubate the mixture for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound, which is the concentration that displaces 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Metabolic Pathway of Lofepramine

Caption: In vitro metabolic pathways of lofepramine.

Experimental Workflow for Neurotransmitter Uptake Inhibition Assay

References

- 1. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 2. The effect of lofepramine and other related agents on the motility of Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moleculardevices.com [moleculardevices.com]

- 4. High- and low-affinity [3H]desipramine-binding sites in human postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of lofepramine and imipramine in liver microsomes from rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Lofepramine Hydrochloride? [synapse.patsnap.com]

- 7. An investigation of the antidepressant properties of lofepramine and its desmethylated metabolites in the forced swim and olfactory bulbectomized rat models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of the pharmacological properties of the novel tricyclic antidepressant lofepramine with its major metabolite, desipramine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of organic cation transporter 3 (SLC22A3) inhibition as a potential mechanism of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Uptake and Release of Norepinephrine by Serotonergic Terminals in Norepinephrine Transporter Knock-Out Mice: Implications for the Action of Selective Serotonin Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antagonism by antidepressants of muscarinic acetylcholine receptors of human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Lofepramine-d3 for Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction